molecular formula C17H15NO5 B5269918 N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B5269918
M. Wt: 313.30 g/mol
InChI Key: RYLDRNONQFPRRV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a coumarin-derived acetamide featuring a furan-2-ylmethyl substituent. Coumarins are renowned for their diverse biological activities, including anticoagulant, antioxidant, and antitumor properties . The 7-hydroxy group on the coumarin ring may contribute to hydrogen bonding with biological targets, while the 4-methyl substituent likely enhances metabolic stability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-13-5-4-11(19)7-15(13)23-17(21)14(10)8-16(20)18-9-12-3-2-6-22-12/h2-7,19H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDRNONQFPRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with an amine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the chromenone moiety can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Coumarin Core Modifications

  • N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide (CAS 742110-84-5): Replaces the 4-methyl group with a trifluoromethyl (-CF₃) group.
  • N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide (CAS 97126-20-0) :
    Lacks the furan-2-ylmethyl group and 4-methyl substituent. The absence of these groups reduces steric bulk, possibly enhancing solubility but decreasing target specificity .
  • 2-Chloro-N-(2-oxo-2H-chromen-3-yl)acetamide (CAS Similarity 0.94) :
    Substitutes the 7-hydroxy group with a chloro atom, altering electronic properties and reducing hydrogen-bonding capacity .

Side Chain Variations

  • 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)-acetamide: Incorporates a thiazolidinone ring and cyano group, enhancing antitumor activity against leukemia cell lines (GP 13.77–43.24%) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups
Target Compound Not reported Moderate in polar solvents 7-hydroxy, 4-methyl, furan
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 274–288 Low in water; soluble in DMF Sulfamoyl, carboxamide
N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-CF₃-2H-chromen-7-yl)oxy)acetamide Not reported Likely low aqueous solubility CF₃, ether linkage
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 58 (recrystallized) Soluble in CH₂Cl₂/MeOH Morpholinone, acetyl

Biological Activity

N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO5C_{17}H_{15}NO_5, with a molecular weight of 313.30 g/mol. The compound features a furan ring and a chromenone structure, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It demonstrates activity against both Gram-positive and Gram-negative bacteria. For example, it was found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of the compound on MCF7 breast cancer cells. The results indicated an IC50 value of approximately 5 µM, suggesting strong antiproliferative effects .
  • Antimicrobial Testing : Another investigation tested the compound against a panel of bacterial strains. The results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent .

Research Findings Summary Table

Biological ActivityTest SystemIC50/MIC ValuesReference
AnticancerMCF7 Cells5 µM
AntimicrobialS. aureus10 µg/mL
AntimicrobialE. coli10 µg/mL

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